molecular formula C13H11BN2O4S B2801347 [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid CAS No. 1373273-50-7

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid

Cat. No.: B2801347
CAS No.: 1373273-50-7
M. Wt: 302.11
InChI Key: ILQDUKOGVKKIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid: is a boronic acid derivative that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolopyridine core substituted with a benzenesulfonyl group and a boronic acid moiety, making it a versatile intermediate for organic synthesis and a candidate for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrrolopyridine boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The benzenesulfonyl group can be introduced through subsequent sulfonation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The pyrrolopyridine core can be reduced to form different derivatives.

  • Substitution: : The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Reduced Derivatives: : Resulting from the reduction of the pyrrolopyridine core.

  • Substituted Derivatives: : Resulting from the substitution of the benzenesulfonyl group.

Scientific Research Applications

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid: has several applications in scientific research:

  • Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: : The compound can be used in the development of biological probes and sensors due to its ability to bind to various biomolecules.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: : Its use in the synthesis of advanced materials and polymers is being explored.

Mechanism of Action

The mechanism by which [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can be crucial in enzyme inhibition.

Comparison with Similar Compounds

[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid: can be compared to other boronic acid derivatives, such as phenylboronic acid and pyridine boronic acids. While these compounds share the boronic acid moiety, the presence of the pyrrolopyridine core and the benzenesulfonyl group in This compound provides unique chemical properties and reactivity.

Similar Compounds

  • Phenylboronic Acid

  • Pyridine Boronic Acids

  • Pyrrolopyridine Derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BN2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQDUKOGVKKIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.